

Application Note: High-Performance Liquid Chromatography Analysis of Fluphenazine Enanthate

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Compound of Interest

Compound Name:	Fluphenazine Enanthate Dihydrochloride
CAS No.:	3105-68-8
Cat. No.:	B1146516

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Executive Summary

This guide details the development of a stability-indicating HPLC method for Fluphenazine Enanthate, a long-acting phenothiazine antipsychotic typically formulated in a sesame oil vehicle.

Unlike its hydrochloride salt counterpart (used for immediate release), the enanthate ester is highly lipophilic (LogP ~6.8 - 7.9). This presents two distinct analytical challenges:

- **Retentivity:** The molecule binds strongly to non-polar stationary phases, requiring high organic strength for elution.
- **Matrix Interference:** The oil vehicle must be effectively separated or extracted to prevent column fouling.
- **Basicity:** The tertiary amine group (~7.9) interacts with residual silanols on silica columns, leading to peak tailing if not suppressed.

This protocol moves beyond the legacy titration methods (USP) to provide a specific, sensitive HPLC-UV workflow suitable for modern QC and stability testing.

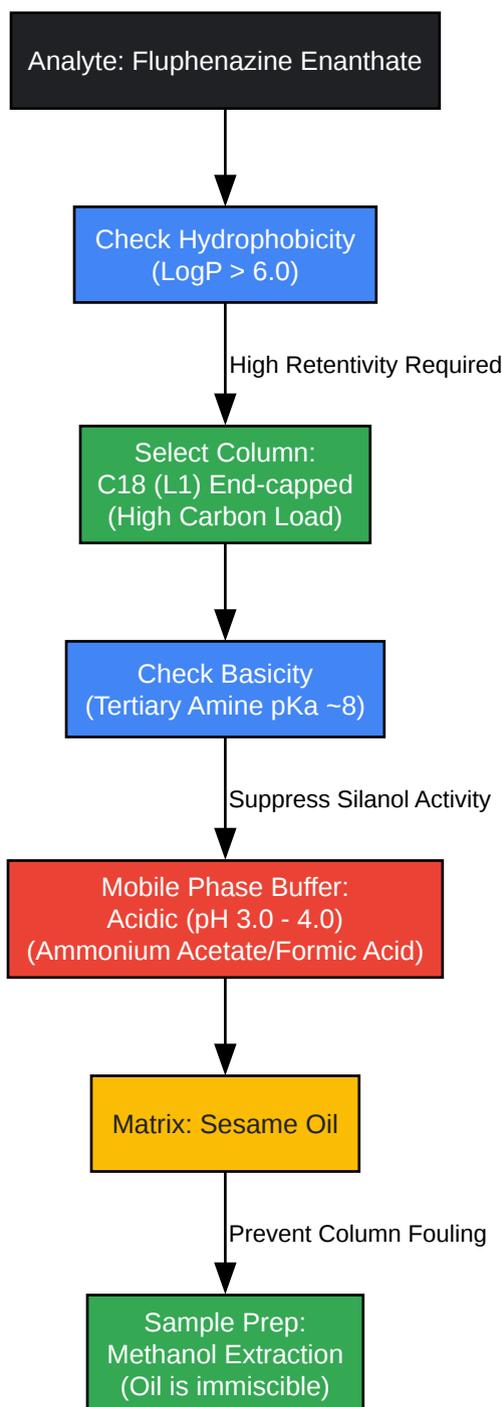
Physicochemical Profile & Method Logic

To design a robust method, we must first understand the analyte's behavior in solution.

Property	Value	Chromatographic Implication
Structure	Phenothiazine ester	UV active chromophore (tricyclic ring).
LogP	~6.8 - 7.9	Highly hydrophobic. Requires C18 (L1) column and high % organic mobile phase.
pKa	~3.7, 7.9 (Amine)	Basic. At neutral pH, silanol interactions cause tailing. Action: Use low pH (3.0–4.0) buffer to protonate silanols and the analyte.
Solubility	Soluble in MeOH, ACN; Insoluble in water	Sample preparation must use organic solvents (Methanol) to extract from oil.

Method Development Decision Tree

The following logic flow dictates our selection of column and mobile phase conditions.



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Figure 1: Strategic decision pathway for selecting stationary phase and mobile phase conditions based on molecular properties.

Experimental Protocol

Reagents and Standards[1][2][3][4]

- Fluphenazine Enanthate Reference Standard: USP or secondary standard (purity >99%).
- Fluphenazine Hydrochloride: (For impurity identification).
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).
- Buffer Reagents: Ammonium Acetate, Glacial Acetic Acid (or Formic Acid).
- Water: Milli-Q or equivalent (18.2 MΩ·cm).

Chromatographic Conditions

This method utilizes a gradient elution to separate the early-eluting hydrolysis product (Fluphenazine) from the late-eluting Enanthate and wash out any residual oil components.

Parameter	Setting	Rationale
Column	C18, 4.6 × 150 mm, 5 μm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)	"End-capped" base-deactivated silica is critical to prevent peak tailing.
Mobile Phase A	20 mM Ammonium Acetate (pH 4.0 with Acetic Acid)	Provides ionic strength and pH control.
Mobile Phase B	Acetonitrile : Methanol (50:50)	Strong organic modifier to elute the lipophilic ester.
Flow Rate	1.2 mL/min	Optimized for 4.6mm ID columns.
Injection Volume	10 - 20 μL	Dependent on sensitivity requirements.
Detection	UV @ 260 nm	Absorption maximum for the phenothiazine ring.
Column Temp	35°C	Improves mass transfer and peak shape.

Gradient Program:

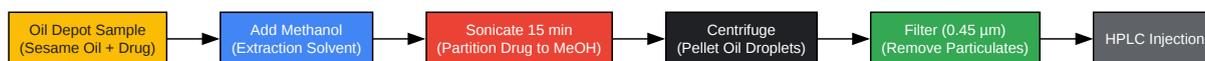
- 0.0 min: 30% A / 70% B
- 10.0 min: 5% A / 95% B (Elution of Enanthate)
- 15.0 min: 5% A / 95% B (Wash)
- 15.1 min: 30% A / 70% B (Re-equilibration)
- 20.0 min: Stop

Sample Preparation (Oil Depot Extraction)

Direct injection of oil formulations will destroy reverse-phase columns. A liquid-liquid extraction (LLE) or solvent precipitation approach is required.

Extraction Workflow:

- Weighing: Transfer an amount of oil injection equivalent to 25 mg of Fluphenazine Enanthate into a 50 mL volumetric flask.
- Dissolution/Extraction: Add 10 mL of Methanol. (Note: Sesame oil is slightly soluble in hexane but relatively insoluble in methanol; the drug is highly soluble in methanol).
- Agitation: Vortex vigorously for 2 minutes, then sonicate for 15 minutes to ensure the drug partitions fully into the methanol.
- Dilution: Make up to volume with Methanol.
- Phase Separation: If the oil creates a visible separate layer or turbidity, centrifuge a portion at 4000 rpm for 10 minutes.
- Filtration: Filter the supernatant through a 0.45 μm PTFE (hydrophobic) or Nylon filter into the HPLC vial.



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Figure 2: Extraction workflow to isolate Fluphenazine Enanthate from the sesame oil vehicle prior to analysis.

System Suitability & Validation Criteria

To ensure the method is "Trustworthy" and self-validating, the following criteria must be met before running unknown samples.

Parameter	Acceptance Limit	Troubleshooting Failure
Tailing Factor (T)	NMT 2.0	If $T > 2.0$, the column may have active silanols. Add 0.1% Triethylamine (TEA) to MP A or lower pH to 3.0.
Resolution (Rs)	> 2.0 between Fluphenazine (impurity) and Enanthate	If $R_s < 2.0$, decrease organic start % in gradient (e.g., start at 60% B).
Theoretical Plates (N)	> 3000	If low, check column age or connection dead-volume.
RSD (Precision)	$< 2.0\%$ for 5 replicate injections	If high, check autosampler precision or pump stability.

Impurity Monitoring (Stability Indicating)

Fluphenazine Enanthate is an ester. Upon exposure to moisture or plasma esterases, it hydrolyzes back to Fluphenazine.

- Fluphenazine (Parent): Elutes early (lower LogP).
- Fluphenazine Enanthate (Prodrug): Elutes late (high LogP).
- Oxidation Products: Phenothiazines can oxidize to sulfoxides (usually elute before the parent). Note: Protect samples from light during preparation.

References

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